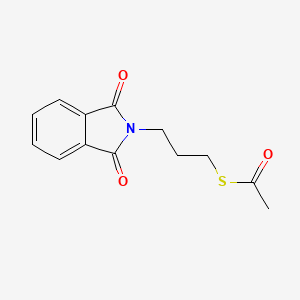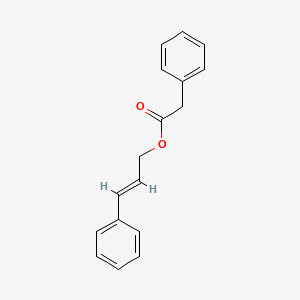
Cinnamyl phenylacetate
説明
Cinnamyl phenylacetate, also known as cinnamyl alpha-toluate or 3-phenylallyl phenylacetate, is an organic compound with the chemical formula C17H16O2. It belongs to the class of esters and is commonly found in natural sources, including cinnamon. This compound exhibits a pleasant aroma and is often used in perfumery and flavoring due to its sweet, floral, and slightly spicy scent .
科学的研究の応用
Biosynthesis in Bacteria
Cinnamyl phenylacetate has been explored in the context of its biosynthesis in engineered bacteria. A study by Pan et al. (2020) reported the development of an artificial cinnamyl acetate biosynthetic pathway in Escherichia coli. This was achieved by demonstrating biosynthesis from L-phenylalanine and subsequently from glucose, suggesting potential applications in biotechnology and industrial synthesis (Pan et al., 2020).
Protective Effects on Cells
Research by Li et al. (2016) observed the protective effects of phenylallyl compounds (including cinnamyl derivatives) from Guizhi decoction against oxidative stress injury on human brain microvascular endothelial cells. This suggests possible therapeutic applications in protecting against oxidative stress (Li et al., 2016).
Oxidation Studies
Ogata and Tomizawa (1977) studied the peracetic acid oxidation of cinnamyl alcohol, finding cinnamyl acetate as one of the major products. This research provides insights into the chemical reactions and potential industrial applications of cinnamyl phenylacetate (Ogata & Tomizawa, 1977).
Microbial Production
Zhou et al. (2017) achieved de novo biosynthesis of rosin (a cinnamyl alcohol glucoside) in Escherichia coli. This work lays a foundation for microbial production of cinnamyl alcohol derivatives, which has significant implications for pharmaceutical and cosmetic industries (Zhou et al., 2017).
Antioxidant Activities
Jayaprakasha et al. (2003) analyzed the volatile oil from cinnamon fruit stalks, identifying (E)-Cinnamyl acetate as a major compound. They also observed significant antioxidant activity in the oil, suggesting potential health benefits (Jayaprakasha et al., 2003).
Biocatalytic Synthesis
Dong et al. (2017) reported on the biocatalytic synthesis of cinnamyl acetate using a novel esterase from Acinetobacter hemolyticus. This highlights the potential for enzyme-mediated synthesis in nonaqueous systems, which could be beneficial for industrial applications (Dong et al., 2017).
Scientific Research Applications of Cinnamyl Phenylacetate
Protective Effects on Cells
Cinnamyl derivatives, such as cinnamyl alcohol, have been studied for their protective effects against oxidative stress injury in human brain microvascular endothelial cells. Li et al. (2016) investigated the protective concentration of these compounds, finding that they could improve oxidative stress status and up-regulate Nrf2 mRNA expressions in injured cells (Li et al., 2016).
Hepatic Effects
Research by Viswalingam and Caldwell (1997) explored the hepatic changes caused by cinnamyl anthranilate in rats and mice. The study noted patterns of change pointing to peroxisomal proliferation in mice, indicating species-specific responses to cinnamyl derivatives (Viswalingam & Caldwell, 1997).
Biosynthesis in Engineered Bacteria
Pan et al. (2020) reported the development of an artificial biosynthetic pathway for cinnamyl acetate in Escherichia coli. This study highlights the potential for engineered microbial production of cinnamyl derivatives (Pan et al., 2020).
Oxidation Studies
Ogata and Tomizawa (1977) conducted studies on the peracetic acid oxidation of cinnamyl alcohol, observing the production of cinnamyl acetate. This research provides insights into the chemical behavior of cinnamyl derivatives (Ogata & Tomizawa, 1977).
Antioxidant Activity
Oladimeji (2021) investigated the acetylation of cinnamic acid and evaluated the antioxidant activity of the resultant derivative, cinnamyl acetate. The study suggests that acetylation may enhance the antioxidant activity of cinnamic acid (Oladimeji, 2021).
将来の方向性
: Sarwar, M. F., Zahra, A., Awan, M. F., Ali, S., Shafiq, M., & Muzammil, K. (2024). Assessing the efficacy of cinnamon compounds against H. pylori through molecular docking, MD Simulations and ADMET analyses. PLoS ONE, 19(3), e0299378. DOI: 10.1371/journal.pone.0299378 : Cinnamyl phenylacetate. (n.d.). ChemSpider. Retrieved from ChemSpider : Cinnamyl phenylacetate: Synonym(s) Cinnamyl alpha-toluate; 3-Phenylallyl phenylacetate. (n.d.). Food and Agriculture Organization. Retrieved from FAO
特性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQCOMMEMBETJ-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021199 | |
| Record name | (2E)-3-Phenyl-2-propen-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, slightly viscous liquid, deep chrysanthemum-like odour | |
| Record name | Cinnamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.095 | |
| Record name | Cinnamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl phenylacetate | |
CAS RN |
7492-65-1, 133871-04-2 | |
| Record name | Cinnamyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133871042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-Phenyl-2-propen-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS01F7HF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



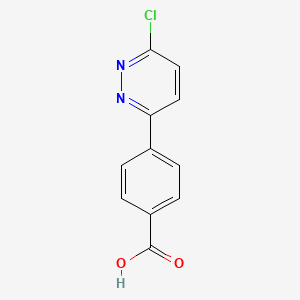
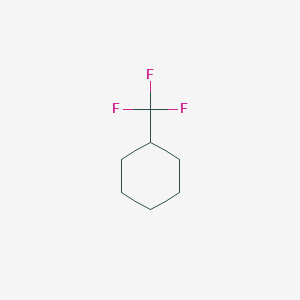
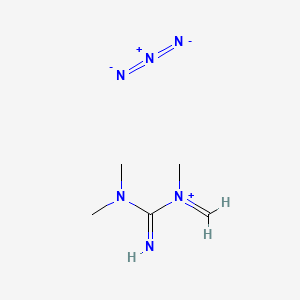
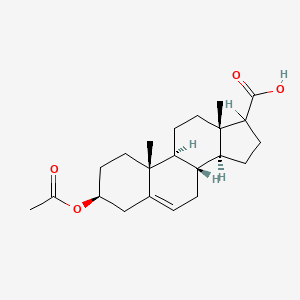

![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)
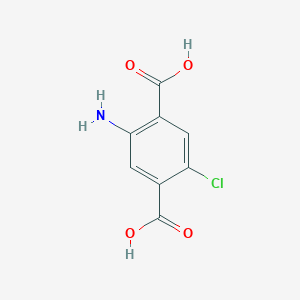
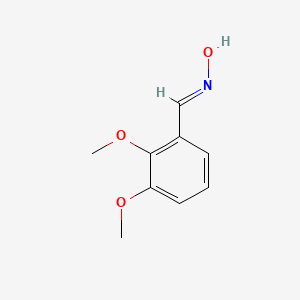
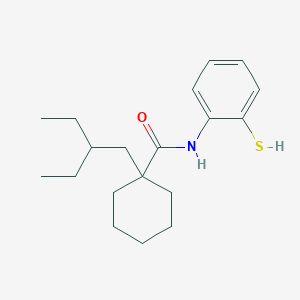
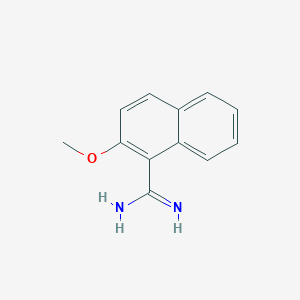
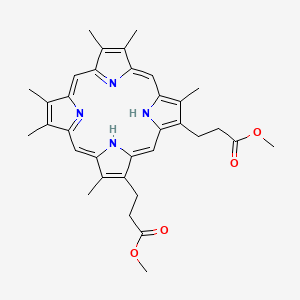
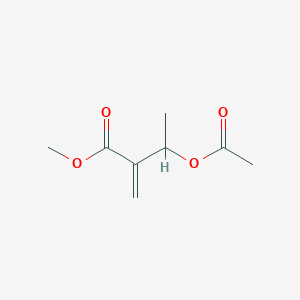
![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)
